molecular formula C30H38N4O3S B6522516 N-cyclohexyl-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide CAS No. 689760-01-8

N-cyclohexyl-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide

Cat. No. B6522516
CAS RN: 689760-01-8
M. Wt: 534.7 g/mol
InChI Key: PSVGANDABLRNAI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a cyclohexyl group, a morpholinyl group, a quinazolinyl group, and a sulfanyl group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazolinyl group suggests that the compound could have aromatic properties . The morpholinyl group, which is a six-membered ring containing an oxygen and a nitrogen, could introduce polarity and potentially make the compound capable of forming hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the sulfanyl group could potentially undergo oxidation or substitution reactions . The quinazolinyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the morpholinyl group could enhance solubility in water, while the cyclohexyl group could increase lipophilicity .

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its ability to interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. For example, compounds containing a sulfanyl group can sometimes be toxic or cause allergic reactions . Proper safety precautions should be taken when handling this compound.

properties

IUPAC Name

N-cyclohexyl-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N4O3S/c1-2-27(28(35)31-23-11-7-4-8-12-23)38-30-32-26-14-13-24(33-17-19-37-20-18-33)21-25(26)29(36)34(30)16-15-22-9-5-3-6-10-22/h3,5-6,9-10,13-14,21,23,27H,2,4,7-8,11-12,15-20H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVGANDABLRNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCCCC1)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide

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